molecular formula C12H26O B1610633 1-Dodecanol-1-13C CAS No. 88170-32-5

1-Dodecanol-1-13C

Cat. No. B1610633
CAS RN: 88170-32-5
M. Wt: 187.33 g/mol
InChI Key: LQZZUXJYWNFBMV-HNHCFKFXSA-N
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Description



  • 1-Dodecanol-1-13C is a rare isotope-labeled alcohol, also known as 13C-Dodecanol.

  • It is widely used in scientific experiments.





  • Synthesis Analysis



    • 1-Dodecanol-1-13C can be synthesized from coconut oil fatty acids or palm oil fatty acids through hydrogenation.

    • The Ziegler process and Bouveault-Blanc reduction of ethyl laurate are classic laboratory methods for its synthesis.





  • Molecular Structure Analysis



    • Formula: C12H26O

    • Molecular weight: 187.33 g/mol

    • Structure:





  • Chemical Reactions Analysis



    • Specific chemical reactions involving 1-Dodecanol-1-13C are not explicitly documented. However, it can participate in typical alcohol reactions such as esterification, oxidation, and reduction.





  • Physical And Chemical Properties Analysis



    • Boiling point: 260-262°C

    • Melting point: 22-26°C

    • Density: 0.804 g/mL at 25°C

    • Solubility: Insoluble in water, soluble in ethanol and ether




  • Scientific Research Applications

    NMR Studies in Organic and Biological Chemistry

    1-Dodecanol-1-13C serves as a pivotal compound in nuclear magnetic resonance (NMR) studies to elucidate structural and dynamic aspects of organic and biological molecules. For example, in the analysis of cage compounds, NMR provided complete assignments for specific organic structures, illustrating the compound's utility in understanding chemical shifts and coupling constants related to molecular configurations (Dekker et al., 1978). Similarly, studies on the DNA dodecamer in an aqueous dilute liquid crystalline phase used isotopic labeling, including 13C, to measure dipolar interactions, highlighting the importance of 1-Dodecanol-1-13C in investigating DNA's solution structure (Tjandra et al., 2000).

    Metabolic Pathway Analysis

    In metabolic research, 1-Dodecanol-1-13C is instrumental in tracing metabolic pathways. The hepatic metabolism of medium-chain dicarboxylic acids, for instance, was explored through in vivo and in vitro 13C and 1H NMR spectroscopy, revealing insights into the beta-oxidation pathway of these compounds in the liver (Cerdán et al., 1988).

    Material Science and Polymer Chemistry

    In the realm of material science and polymer chemistry, 1-Dodecanol-1-13C aids in the structural characterization of materials. For example, conducting polypyrrole was studied using 13C NMR spectroscopy to understand the impact of oxidation on its structure, showcasing the application of 13C-labeled compounds in analyzing conductive polymers (Forsyth et al., 1994).

    Thermal Energy Storage

    Moreover, the development of novel form-stable composite phase change materials (PCMs) for thermal heat storage in buildings has leveraged 1-Dodecanol-1-13C. Dodecanol, when incorporated into cement, demonstrated the potential for efficient thermal energy storage, underscoring the compound's role in sustainable energy solutions (Memon et al., 2013).

    Safety And Hazards



    • Causes skin and eye irritation.

    • Very toxic to aquatic life with long-lasting effects.




  • Future Directions



    • Further research could explore its applications in green chemistry, sustainable materials, and pharmaceutical formulations.




    Remember to handle 1-Dodecanol-1-13C with care due to its toxicity and environmental impact. If you have any specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    (113C)dodecan-1-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i12+1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LQZZUXJYWNFBMV-HNHCFKFXSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCCO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCCCCCCCCC[13CH2]O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H26O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60480824
    Record name 1-Dodecanol-1-13C
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60480824
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    187.33 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-Dodecanol-1-13C

    CAS RN

    88170-32-5
    Record name 1-Dodecanol-1-13C
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60480824
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1-Dodecanol-1-13C
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Synthesis routes and methods I

    Procedure details

    Details of the (A), (B) and (C) components in Table 1, Table 1-2, Table 2, and Table-3 are as follows: (A) Component A-1: Pentaerythritol stearate (average ester replacement degree 45% by equivalent), A-2: Long chain fatty acid polyamide polyamine (MW=3,000 to 4,000); obtained by dropwise adding epichlorohydrin (1/3 mole ratio) to a compound obtained by reaction of polyethylene imine (MW=1,000) and Lunac S-40 (1/7 mole ratio) manufactured by Kao Corporation, A-3: Distearylamine, A-4: Ethylene glycol monobehenate, A-5: Pentaerythritol monooleate (average ester replacement degree 45% by equivalent), A-6: Stearyl alcohol PO adduct (PO=10 mole), A-7: Oleic acid, A-8: Beef tallow, A-9: Cured castor oil, A-10: Lauryl alcohol EO Adduct (EO=15 mole), A-11: Stearyl alcohol EO/PO adduct (EO 24/PO 18 random adduct), A-12: KB-115 (manufactured by Kao Corporation) (main component: fatty acid polyhydric alcohol ester), A-13: Rosin (Hartall R-WW, manufactured by Harima Chemicals, Inc.), A-14: Alkyl ketene dimer obtained by de-hydrochloric acid reaction, in the presence of ternary amine catalyst, of fatty acid chloride obtained by the reaction of phosphoric acid trichloride with Lunac S-40 (manufactured by Kao Corporation), A-15: Alkenyl succinic acid anhydride obtained by addition reaction of Dialen 168 manufactured by Mitsubishi Chemical Industries Ltd. and maleic anhydride at 3/2 mole ratio, and A-16: Methylpolysiloxane (KF96A-1000, manufactured by Shin-Etsu Silicone Co., Ltd.).
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    Synthesis routes and methods II

    Procedure details

    Using the procedure described in Preparation 7 but utilizing 184.4 g. (1.38 equivs.) of the polymethylene polyphenyl polyisocyanate, 7.97 g. (0.052 mole) of phosphoryl chloride and 9.67 g. (0.052 mole) of lauryl alcohol, there was obtained a solution of predominantly lauryl dichlorophosphate in polymethylene polyphenyl polyisocyanate which was used, without further treatment, in the preparation of a particle board as described in Example 1.
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